An In-depth Technical Guide to 5-Bromo-4-chloro-2-hydroxybenzoic Acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-4-chloro-2-hydroxybenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-4-chloro-2-hydroxybenzoic acid (CAS Number: 142167-38-2), a halogenated salicylic acid derivative of increasing importance in medicinal chemistry. With its unique substitution pattern, this molecule serves as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This document will delve into its physicochemical properties, synthesis, reactivity, and applications, offering practical insights for its use in research and development.
Introduction: A Molecule of Strategic Importance
5-Bromo-4-chloro-2-hydroxybenzoic acid, also known as 5-bromo-4-chlorosalicylic acid, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a hydroxyl group, and two different halogen atoms on the benzene ring, provides a versatile scaffold for chemical modification. The strategic placement of the bromo and chloro substituents, along with the acidic and phenolic protons, allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. Notably, it has been identified as a "Protein Degrader Building Block," indicating its utility in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 5-Bromo-4-chloro-2-hydroxybenzoic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 142167-38-2 | [1][3][4] |
| Molecular Formula | C₇H₄BrClO₃ | [1][3][4] |
| Molecular Weight | 251.46 g/mol | [3][4] |
| IUPAC Name | 5-bromo-4-chloro-2-hydroxybenzoic acid | [3] |
| Synonyms | 5-Bromo-4-chlorosalicylic acid | [4] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Melting Point | 203-206 °C | [4] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone. Limited solubility in water. | Inferred from related compounds |
Synthesis and Purification: A Practical Approach
While a specific, detailed synthesis protocol for 5-Bromo-4-chloro-2-hydroxybenzoic acid is not widely available in peer-reviewed literature, a plausible and logical synthetic route can be devised based on established organic chemistry principles and synthetic methods for structurally related compounds. A common approach for the synthesis of halogenated salicylic acids involves the electrophilic aromatic substitution of a substituted phenol or benzoic acid.
A potential synthetic pathway starts from 4-chlorosalicylic acid. The hydroxyl group is a strongly activating ortho-, para-director for electrophilic substitution. Therefore, direct bromination of 4-chlorosalicylic acid would be expected to yield the desired 5-bromo-4-chloro-2-hydroxybenzoic acid.
Figure 1: Proposed synthetic workflow for 5-Bromo-4-chloro-2-hydroxybenzoic acid.
Experimental Protocol: A Guideline for Synthesis
The following protocol is a generalized procedure and should be optimized for specific laboratory conditions and scales.
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Reaction Setup: In a fume hood, dissolve 4-chlorosalicylic acid in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Bromination: Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to the stirred solution at a controlled temperature (typically room temperature or slightly below). The reaction is often exothermic and should be monitored.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by pouring the mixture into cold water. The crude product will precipitate out of the solution.
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Purification: Collect the solid product by filtration and wash it with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the pure 5-Bromo-4-chloro-2-hydroxybenzoic acid.
Spectroscopic Characterization: The Fingerprint of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the halogen, carboxylic acid, and hydroxyl groups. The acidic proton of the carboxylic acid and the phenolic proton of the hydroxyl group will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A sharp C=O stretching band for the carboxylic acid, around 1700 cm⁻¹.
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A C-O stretching band and O-H bending band for the phenol group.
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C-Br and C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (251.46 g/mol ). Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Fragmentation patterns will likely involve the loss of the hydroxyl group, the carboxyl group, and the halogen atoms.
Chemical Reactivity and Applications: A Versatile Synthetic Tool
The reactivity of 5-Bromo-4-chloro-2-hydroxybenzoic acid is dictated by its functional groups, making it a versatile intermediate in organic synthesis.
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Carboxylic Acid Group: The carboxylic acid can undergo esterification, amidation, and reduction to an alcohol. These reactions are fundamental for incorporating this building block into larger molecules.
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Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated.
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Aromatic Ring: The halogen substituents can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.
Application in Targeted Protein Degradation (PROTACs)
The designation of 5-Bromo-4-chloro-2-hydroxybenzoic acid as a "Protein Degrader Building Block" highlights its most prominent application in modern drug discovery.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
5-Bromo-4-chloro-2-hydroxybenzoic acid can be incorporated into the linker or used as a scaffold to which the target-binding ligand and the E3 ligase-binding ligand are attached. The carboxylic acid and hydroxyl groups provide convenient handles for derivatization and linker attachment.
Figure 2: Conceptual diagram of a PROTAC utilizing 5-Bromo-4-chloro-2-hydroxybenzoic acid as a building block.
Analytical Methods for Quality Control
Ensuring the purity and identity of 5-Bromo-4-chloro-2-hydroxybenzoic acid is crucial for its successful application. High-Performance Liquid Chromatography (HPLC) is a suitable method for both qualitative and quantitative analysis.
HPLC Method Development Guideline
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Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation from impurities.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 300 nm) should be effective.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
Safety and Handling
5-Bromo-4-chloro-2-hydroxybenzoic acid is classified as a skin, eye, and respiratory irritant.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water.
Conclusion
5-Bromo-4-chloro-2-hydroxybenzoic acid is a strategically important building block for medicinal chemists and drug discovery scientists. Its versatile chemical functionality and its role in the synthesis of targeted protein degraders position it as a key component in the development of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of facilitating its effective use in the laboratory. As research in targeted protein degradation continues to expand, the demand for and importance of such well-defined chemical building blocks will undoubtedly grow.
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